

# Application Notes and Protocols for Dosimetry Calculations in 67Cu-SARTATE Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SarTATE  |           |
| Cat. No.:            | B1436788 | Get Quote |

#### Introduction

67Cu-SARTATE is a next-generation, highly targeted theranostic radiopharmaceutical developed for the diagnosis and treatment of cancers that express somatostatin receptor 2 (SSTR2), such as neuroblastoma and neuroendocrine tumors (NETs).[1] The SARTATE component is a peptide conjugate that targets the SSTR2 receptor, while the radioisotope Copper-67 (67Cu) is a beta-emitter that delivers a therapeutic dose of radiation directly to cancer cells, minimizing damage to surrounding healthy tissue.[2]

The theranostic "perfect pairing" utilizes 64Cu-SARTATE for diagnostic imaging with Positron Emission Tomography (PET) and 67Cu-SARTATE for Peptide Receptor Radionuclide Therapy (PRRT).[1] This approach allows for pre-therapeutic imaging and dosimetry calculations using 64Cu-SARTATE to predict the biodistribution and absorbed radiation dose of the therapeutic agent, enabling personalized treatment planning.[3][4][5] Accurate dosimetry is critical to ensure that a sufficient radiation dose is delivered to the tumor while minimizing toxicity to healthy organs, particularly the kidneys and bone marrow.[6]

These application notes provide a detailed overview of the dosimetry calculations for 67Cu-**SARTATE** therapy, including quantitative data from clinical studies and a comprehensive experimental protocol for researchers and drug development professionals.

## **Quantitative Dosimetry Data**



Dosimetry estimates for 67Cu-**SARTATE** and its diagnostic counterpart, 64Cu-**SARTATE**, have been established in human clinical trials. The following tables summarize the mean effective dose and the absorbed doses for major organs, derived from studies involving patients with unresectable multifocal meningioma.[3][4][7] The calculations were performed using the Medical Internal Radiation Dose (MIRD) formalism with the OLINDA/EXM software.[3][4][8]

Table 1: Mean Effective Dose

| Radiopharmaceutical                             | Mean Effective Dose (mSv/MBq) |  |
|-------------------------------------------------|-------------------------------|--|
| [64Cu]Cu-SARTATE                                | 3.95 x 10-2                   |  |
| [67Cu]Cu-SARTATE                                | 7.62 x 10-2                   |  |
| Data sourced from Bailey et al., 2022.[3][4][7] |                               |  |

Table 2: Mean Organ Absorbed Doses



| Organ                                                                        | [64Cu]Cu-SARTATE<br>(mGy/MBq) | [67Cu]Cu-SARTATE<br>(mGy/MBq) |
|------------------------------------------------------------------------------|-------------------------------|-------------------------------|
| Adrenals                                                                     | 1.11 x 10-1                   | 2.50 x 10-1                   |
| Gallbladder Wall                                                             | 5.56 x 10-2                   | 1.13 x 10-1                   |
| Heart Wall                                                                   | 3.73 x 10-2                   | 8.12 x 10-2                   |
| Kidneys                                                                      | 1.58 x 10-1                   | 4.14 x 10-1                   |
| Liver                                                                        | 1.22 x 10-1                   | 3.01 x 10-1                   |
| Lungs                                                                        | 3.25 x 10-2                   | 7.29 x 10-2                   |
| Pancreas                                                                     | 6.53 x 10-2                   | 1.41 x 10-1                   |
| Red Marrow                                                                   | 2.92 x 10-2                   | 6.50 x 10-2                   |
| Small Intestine                                                              | 1.05 x 10-1                   | 2.05 x 10-1                   |
| Spleen                                                                       | 1.70 x 10-1                   | 4.41 x 10-1                   |
| Stomach Wall                                                                 | 4.34 x 10-2                   | 9.08 x 10-2                   |
| Thyroid                                                                      | 2.59 x 10-2                   | 5.64 x 10-2                   |
| Urinary Bladder Wall                                                         | 8.84 x 10-2                   | 1.15 x 10-1                   |
| Data represents the mean of 3 subjects. Sourced from Bailey et al., 2022.[7] |                               |                               |

The highest organ absorbed doses were consistently observed in the spleen, followed by the kidneys, liver, adrenals, and small intestine for both radiopharmaceuticals.[3][4][7][9]

## **Experimental Protocols for Clinical Dosimetry**

This section outlines a detailed protocol for performing patient-specific dosimetry for 67Cu-SARTATE therapy, based on methodologies from clinical trials.[3][8][9][10] The protocol follows the MIRD schema, which is the standard framework for calculating absorbed radiation doses from internally administered radionuclides.[11][12][13]



## Pre-therapeutic Imaging and Dosimetry with 64Cu-SARTATE

The long half-life of 64Cu (12.7 hours) allows for imaging at multiple timepoints, enabling robust pre-therapeutic dosimetry estimates.[7][10]

#### Methodology:

- Patient Preparation: Ensure the patient is well-hydrated. No amino acid infusion is typically required for the diagnostic scan.[10]
- Radiopharmaceutical Administration: Administer a diagnostic dose of [64Cu]Cu-SARTATE
  (e.g., ~150-200 MBq) via intravenous bolus injection.[10]
- PET/CT Image Acquisition:
  - Perform whole-body PET/CT scans at multiple time points post-injection. A typical schedule includes scans at 1 hour, 4 hours, and 24 hours.[5][9][10]
  - Acquire CT scans for attenuation correction and anatomical localization.
- Image Analysis and Quantification:
  - On the co-registered PET/CT images, define volumes of interest (VOIs) for critical organs (e.g., liver, spleen, kidneys, lungs, bone marrow) and any visible tumors.[7][8]
  - Calculate the total radioactivity uptake in each VOI at each time point and express it as a percentage of the injected dose (%ID).
  - Generate time-activity curves (TACs) for each source organ by plotting the %ID against time.
- Absorbed Dose Calculation:
  - Import the TAC data into a dosimetry software package like OLINDA/EXM.[3][4][5]
  - The software uses the MIRD formalism to calculate the time-integrated activity (also known as cumulated activity) in each source organ.[12]



- Using the calculated time-integrated activity and pre-calculated S-values (mean absorbed dose per unit cumulated activity), the software estimates the absorbed dose to each target organ from 64Cu-SARTATE.
- Extrapolate the data to estimate the projected absorbed doses for 67Cu-SARTATE.[10]

## Therapeutic Administration and Post-therapy Dosimetry with 67Cu-SARTATE

Following pre-therapeutic assessment, the therapeutic dose is administered, and follow-up imaging is performed to confirm the dosimetry.

#### Methodology:

- Patient Preparation:
  - Administer an amino acid solution (e.g., lysine and arginine) intravenously, typically starting 30 minutes before the 67Cu-SARTATE infusion and continuing for at least 3 hours after.[7][10] This is crucial for reducing renal uptake and protecting the kidneys.
- Radiopharmaceutical Administration:
  - Administer the therapeutic dose of [67Cu]Cu-SARTATE (e.g., 5-6 GBq) via an infusion pump over 30 minutes.[10]
- SPECT/CT Image Acquisition:
  - Quantitative SPECT/CT imaging is essential for 67Cu dosimetry.[14]
  - Perform whole-body SPECT/CT scans at multiple time points post-therapy. A recommended schedule is 1 hour, 4 hours, 24 hours, and 96 hours.[10]
  - Image the 185 keV photopeak of 67Cu using medium-energy collimators.[14]
  - Implement corrections for attenuation, scatter, and dead time to ensure quantitative accuracy.[14]
- Image Analysis and Dosimetry Calculation:



- The process is analogous to the 64Cu-SARTATE protocol.
- Define VOIs on the SPECT/CT images for source organs and tumors.[8]
- Generate TACs from the decay-corrected quantitative data at each time point.
- Use OLINDA/EXM or similar software to calculate the final absorbed doses to all target organs based on the 67Cu biodistribution data.[7][8]

## Visualizations: Workflows and Mechanisms Targeting Mechanism

The **SARTATE** molecule is an analogue of somatostatin, which specifically binds to SSTR2 receptors that are overexpressed on the surface of neuroendocrine tumor cells. This specific binding allows for the targeted delivery of the attached 67Cu radionuclide.



Click to download full resolution via product page

Caption: SSTR2 receptor targeting mechanism of 67Cu-SARTATE.

### **Theranostic Workflow**

The use of 64Cu and 67Cu as a theranostic pair allows for a personalized medicine approach, where the diagnostic agent informs the therapeutic plan.





Click to download full resolution via product page

Caption: Theranostic workflow for 64Cu/67Cu-SARTATE.



## **Dosimetry Calculation Workflow**

This diagram details the key steps involved in calculating the absorbed radiation dose from image data, following the MIRD methodology.





Click to download full resolution via product page

Caption: Workflow for patient-specific dosimetry calculation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. northstarnm.com [northstarnm.com]
- 2. Peptide Receptor Radionuclide Therapy for Neuroblastoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. 64Cu Treatment Planning and 67Cu Therapy with Radiolabelled SARTATE
   ([64Cu/67Cu]MeCOSAR-Octreotate) in Subjects with Unresectable Multifocal Meningioma –
   Initial Results for Human Imaging, Safety, Biodistribution and Radiation Dosimetry | Journal
   of Nuclear Medicine [jnm.snmjournals.org]
- 4. 64Cu Treatment Planning and 67Cu Therapy with Radiolabeled [64Cu/67Cu]MeCOSar-Octreotate in Subjects with Unresectable Multifocal Meningioma: Initial Results for Human Imaging, Safety, Biodistribution, and Radiation Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 64Cu Treatment Planning and 67Cu Therapy with Radiolabeled [64Cu/67Cu]MeCOSar-Octreotate in Subjects with Unresectable Multifocal Meningioma: Initial Results for Human Imaging, Safety, Biodistribution, and Radiation Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Dosimetry for treatment with radiolabelled somatostatin analogues. A review PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 64Cu Treatment Planning and 67Cu Therapy with Radiolabeled [64Cu/67Cu]MeCOSar-Octreotate in Subjects with Unresectable Multifocal Meningioma: Initial Results for Human Imaging, Safety, Biodistribution, and Radiation Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. (Open Access) A Novel Theranostic Trial Design Using 64Cu/67Cu with Fully 3D Pre-Treatment Dosimetry (2019) | Dale L. Bailey | 9 Citations [scispace.com]
- 11. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 12. unm.lf1.cuni.cz [unm.lf1.cuni.cz]



- 13. The MIRD Schema for Radiopharmaceutical Dosimetry: A Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of 67Cu quantitative SPECT for clinical dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Dosimetry Calculations in 67Cu-SARTATE Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436788#dosimetry-calculations-for-67cu-sartate-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com